Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic compound classified as a first-in-class, potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (μ, δ, and κ). [, ] Cebranopadol's unique dual-targeting mechanism makes it a subject of significant scientific research, particularly in the field of pain management. []
Cebranopadol synthesis involves a multi-step process starting with a Michael addition of α-nitrotoluene to acrylate, followed by a Dieckmann condensation and decarboxylation. [] The resulting cyclohexanone derivative undergoes an oxa-Pictet-Spengler reaction to form the spiroindole backbone. [] Finally, the nitro group is reduced and diversified to achieve the final cebranopadol structure. [] A more efficient, diastereoselective synthesis method has also been reported. [, ]
The key chemical transformation in cebranopadol synthesis is the oxa-Pictet-Spengler reaction, which forms the spirocyclic system by intramolecular cyclization of a β-arylethylamine derivative with a ketone. [] The nitro group reduction using zinc/formic acid/formaldehyde allows for late-stage diversification of the amine functionality. []
Cebranopadol exerts its analgesic effects by simultaneously activating both NOP and classical opioid receptors. [, , ] Its agonistic action at the μ-opioid receptor (MOP) primarily contributes to its antinociceptive effect. [] NOP receptor activation synergistically enhances the analgesic effects mediated by MOP activation and may contribute to its favorable side effect profile. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: